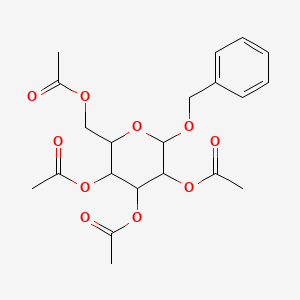

Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside: is a derivative of D-glucose, a simple sugar. This compound is characterized by the presence of benzyl and acetyl groups attached to the glucopyranoside structure. It is commonly used in organic synthesis and carbohydrate chemistry due to its protective groups, which facilitate various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside typically involves the acetylation of benzyl glucopyranoside. The process begins with the protection of the hydroxyl groups of D-glucose using benzyl groups. This is followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups is crucial in industrial synthesis to prevent unwanted reactions and to facilitate the purification process .

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding the corresponding hydroxyl groups.

Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

Substitution: The benzyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are used to remove the acetyl groups.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Substitution: Catalysts like palladium on carbon (Pd/C) are used for hydrogenolysis to remove benzyl groups.

Major Products:

Hydrolysis: Produces D-glucose derivatives.

Oxidation: Produces glucuronic acid derivatives.

Substitution: Produces various functionalized glucopyranosides.

Applications De Recherche Scientifique

Chemistry: Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a building block for the preparation of oligosaccharides and glycoconjugates .

Biology: In biological research, this compound is used to study carbohydrate-protein interactions and to develop glycan-based probes for detecting specific biomolecules .

Medicine: The compound is explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues through glycan recognition .

Industry: In the industrial sector, it is used in the synthesis of surfactants and emulsifiers. Its derivatives are also used in the production of biodegradable polymers .

Mécanisme D'action

The mechanism of action of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside involves its ability to undergo hydrolysis and oxidation reactions, leading to the formation of various functionalized derivatives. These derivatives can interact with specific molecular targets, such as enzymes and receptors, through glycan recognition pathways .

Comparaison Avec Des Composés Similaires

- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose

- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose

Comparison: Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is unique due to the presence of both benzyl and acetyl protective groups. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis. In contrast, compounds like 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and 2,3,4,6-Tetra-O-acetyl-D-galactopyranose have either benzyl or acetyl groups, limiting their versatility.

Activité Biologique

Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is a glycoside derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its applications in pharmacology and biochemistry.

Synthesis

The synthesis of Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside typically involves the acetylation of β-D-glucopyranose. Various methods have been explored to achieve this, including the use of acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound is characterized by its acetyl groups at positions 2, 3, 4, and 6 of the glucopyranose ring, which enhances its solubility and stability.

Antimicrobial Properties

Research has demonstrated that derivatives of carbohydrate compounds exhibit significant antimicrobial activity. Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside has shown potential against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported for related compounds against Gram-positive and Gram-negative bacteria. These studies suggest that modifications in the glycoside structure can influence antibacterial efficacy.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Staphylococcus aureus | TBD |

| Related Glycosides | Escherichia coli | 500 |

| Related Glycosides | Bacillus subtilis | 1000 |

The presence of the benzyl group in the structure is believed to enhance lipophilicity and facilitate membrane penetration, thereby increasing antimicrobial action .

Cytotoxicity Studies

Cytotoxicity assays have indicated that certain derivatives of benzyl glycosides possess selective toxicity towards cancer cell lines. For example:

- IC50 Values : Some studies have reported IC50 values in the range of 4.5 to 9.0 µg/mL for derivatives against human leukemia cells. This suggests potential applications in cancer therapeutics .

Case Studies

- Antibacterial Activity : A study investigated the antibacterial properties of various glycosides including Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside against common pathogens. The findings indicated that while some derivatives were effective against resistant strains of bacteria, others showed limited activity.

- Synergistic Effects : Another research highlighted the synergistic effects when combining Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside with established antibiotics. The combination therapy exhibited enhanced efficacy compared to individual treatments alone .

Propriétés

IUPAC Name |

(3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMACMMTPGFUCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.